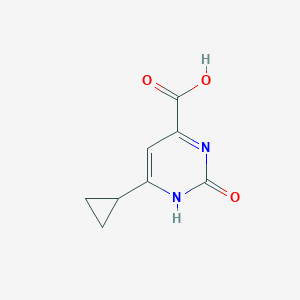

6-Cyclopropyl-2-hydroxypyrimidine-4-carboxylic acid

Description

Properties

IUPAC Name |

6-cyclopropyl-2-oxo-1H-pyrimidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c11-7(12)6-3-5(4-1-2-4)9-8(13)10-6/h3-4H,1-2H2,(H,11,12)(H,9,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMZTWSZKVONVRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NC(=O)N2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclopropyl-2-hydroxypyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with ethyl cyanoacetate to form an intermediate, which is then cyclized in the presence of a base to yield the desired pyrimidine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 6-Cyclopropyl-2-hydroxypyrimidine-4-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The cyclopropyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Reagents such as halogens, alkyl halides, or organometallic compounds under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone or aldehyde, while reduction of the carboxylic acid group results in an alcohol or aldehyde .

Scientific Research Applications

Chemistry

6-Cyclopropyl-2-hydroxypyrimidine-4-carboxylic acid serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical reactions that can lead to the development of novel compounds with specific functionalities.

Biology

The compound is being investigated for its potential as a pharmacophore in drug design. Its ability to interact with specific molecular targets may influence various biochemical pathways, making it a candidate for therapeutic applications. The presence of hydroxyl and carboxylic acid groups enhances its capacity to form hydrogen bonds, which can increase binding affinity to biological targets.

Medicine

Research has shown that 6-Cyclopropyl-2-hydroxypyrimidine-4-carboxylic acid may exhibit anti-inflammatory properties . Studies indicate that similar pyrimidine derivatives can inhibit vital inflammatory mediators such as COX-2, suggesting potential applications in treating inflammatory diseases . Additionally, ongoing studies aim to evaluate its efficacy against various viral infections, including enterovirus D68, where structural analogs have shown promising antiviral activity .

Industry

In industrial contexts, this compound is utilized in the production of specialty chemicals and materials with specific properties. The synthesis methods often involve continuous flow reactors to enhance efficiency and yield, alongside purification techniques like recrystallization and chromatography to achieve high-purity products.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-2-hydroxypyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups enable it to form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. Its cyclopropyl group imparts unique steric and electronic properties that affect its reactivity and binding affinity .

Comparison with Similar Compounds

Reactivity and Stability

- Acid-Base Properties : The carboxylic acid group at position 4 (common to all compounds) enables salt formation, enhancing bioavailability. Hydroxyl groups (e.g., ) further increase polarity.

- Thermal Stability : Cyclopropyl-containing compounds (e.g., ) exhibit enhanced thermal stability due to ring strain mitigation, whereas methyl-substituted derivatives (e.g., ) may degrade more readily under harsh conditions.

Biological Activity

6-Cyclopropyl-2-hydroxypyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a cyclopropyl group and functional hydroxyl and carboxylic acid groups, which contribute to its reactivity and interactions with biological targets.

The molecular formula of 6-Cyclopropyl-2-hydroxypyrimidine-4-carboxylic acid is C8H8N2O3, and it possesses a molecular weight of 180.16 g/mol. The compound's structure allows for diverse chemical reactions, including oxidation, reduction, and substitution, enhancing its utility in synthetic applications.

The biological activity of 6-Cyclopropyl-2-hydroxypyrimidine-4-carboxylic acid is primarily attributed to its ability to form hydrogen bonds through its hydroxyl and carboxylic acid groups. This property enables the compound to interact with various molecular targets, influencing biochemical pathways. The cyclopropyl moiety provides unique steric and electronic characteristics that can modulate binding affinity and selectivity for specific receptors or enzymes.

Biological Activity

Research indicates that 6-Cyclopropyl-2-hydroxypyrimidine-4-carboxylic acid exhibits several biological activities:

- Antiviral Activity : The compound has been investigated for its potential as a non-nucleoside reverse transcriptase inhibitor (NNRTI), which could be beneficial in the treatment of HIV. Studies have shown that structural modifications can enhance its potency against various HIV strains, indicating a promising avenue for further research in antiviral drug development .

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial activity against pathogens such as Mycobacterium tuberculosis. The minimum inhibitory concentrations (MICs) observed in related compounds suggest potential effectiveness in treating bacterial infections .

- Cytotoxicity : While exploring the therapeutic potential, it is crucial to assess cytotoxicity. Compounds with similar structures have shown varying degrees of cytotoxic effects on mammalian cell lines, necessitating further evaluation of safety profiles for clinical applications .

Case Studies

- HIV Inhibition : A study focusing on the structure-activity relationship of NNRTIs highlighted how modifications to the pyrimidine scaffold could lead to compounds with enhanced efficacy against resistant HIV strains. The findings suggest that 6-Cyclopropyl-2-hydroxypyrimidine-4-carboxylic acid could be a lead compound for further optimization in HIV therapy .

- Antitubercular Activity : In a comparative study of various cyclopropyl-containing compounds, some derivatives exhibited MIC values ranging from 7.32 to 136.10 μM against Mycobacterium tuberculosis H37Rv, indicating that modifications to the core structure can yield potent antitubercular agents .

Comparative Analysis

The following table summarizes the biological activities of 6-Cyclopropyl-2-hydroxypyrimidine-4-carboxylic acid compared to related compounds:

| Compound Name | Antiviral Activity | Antimicrobial Activity | Cytotoxicity |

|---|---|---|---|

| 6-Cyclopropyl-2-hydroxypyrimidine-4-carboxylic acid | Moderate | Potential | Variable |

| 5-Chloro-2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid | High | Moderate | Low |

| 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid | Low | High | Moderate |

Q & A

Q. What are the key structural features and spectroscopic characterization methods for 6-Cyclopropyl-2-hydroxypyrimidine-4-carboxylic acid?

The compound features a pyrimidine ring substituted with a cyclopropyl group at position 6, a hydroxyl group at position 2, and a carboxylic acid at position 3. Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) : Proton and carbon NMR to confirm substituent positions and cyclopropane geometry.

- High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation (C₈H₈N₂O₃, MW 180.16) .

- Infrared Spectroscopy (IR) : To identify hydroxyl (-OH) and carboxylic acid (-COOH) functional groups.

- X-ray crystallography (if available) for definitive stereochemical confirmation.

Q. What are common synthetic routes for 6-Cyclopropyl-2-hydroxypyrimidine-4-carboxylic acid?

A typical synthesis involves:

- Condensation reactions : Cyclopropyl-containing precursors (e.g., cyclopropanecarboxaldehyde) react with aminopyrimidine derivatives under acidic or basic conditions.

- Cyclization : Intramolecular cyclization using catalysts like palladium or copper to form the pyrimidine core .

- Functional group modification : Oxidation or hydrolysis steps to introduce the carboxylic acid group .

- Key reagents include dimethylformamide (DMF) or toluene as solvents, with reaction temperatures optimized between 80–120°C .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential dust or vapor inhalation risks.

- Storage : Store in a cool, dry place away from oxidizing agents.

- Disposal : Follow institutional guidelines for hazardous organic waste. Refer to Safety Data Sheets (SDS) for compound-specific hazards .

Advanced Research Questions

Q. How can reaction yields be optimized for the synthesis of 6-Cyclopropyl-2-hydroxypyrimidine-4-carboxylic acid?

Yield optimization strategies include:

- Catalyst screening : Testing palladium, copper, or iron catalysts to enhance cyclization efficiency .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while toluene may reduce side reactions.

- Temperature control : Gradual heating (e.g., 80°C to 120°C) minimizes decomposition of thermally sensitive intermediates.

- Purification techniques : Use of reverse-phase HPLC or recrystallization to isolate high-purity product (>95%) .

Q. How do steric and electronic effects of the cyclopropyl group influence the compound’s reactivity?

- Steric effects : The cyclopropane ring’s rigidity may hinder nucleophilic attack at the pyrimidine core, favoring regioselective reactions at the carboxylic acid or hydroxyl groups.

- Electronic effects : The cyclopropyl group’s electron-donating nature via conjugation stabilizes the pyrimidine ring, affecting its acidity (pKa of hydroxyl group) and electrophilic substitution patterns.

- Experimental validation: Compare reaction rates with analogs lacking the cyclopropyl group using kinetic studies .

Q. What mechanistic insights can be gained from studying hydrolysis or oxidation pathways of this compound?

- Hydrolysis : Under acidic conditions, the carboxylic acid group may undergo decarboxylation, while the hydroxyl group could participate in tautomerization.

- Oxidation : Reagents like KMnO₄ may oxidize the hydroxyl group to a ketone, altering the compound’s bioactivity.

- Analytical tools : LC-MS or GC-MS to track degradation products and propose reaction mechanisms .

Q. How does this compound interact with biological targets, and what assays are used to evaluate its potential in drug discovery?

- Target identification : Molecular docking studies to predict binding affinity with enzymes (e.g., kinases) or receptors.

- In vitro assays :

- Antimicrobial activity : Broth microdilution assays against bacterial/fungal strains.

- Enzyme inhibition : Fluorescence-based assays to measure IC₅₀ values.

Data Contradiction and Resolution

Q. How should researchers address discrepancies in reported synthetic protocols or spectral data?

- Cross-validation : Compare NMR/HRMS data from independent studies (e.g., PubChem, peer-reviewed journals) to confirm peak assignments.

- Replication : Reproduce key steps (e.g., cyclization) under varying conditions to identify optimal parameters.

- Collaboration : Consult crystallography databases (e.g., Cambridge Structural Database) for structural analogs to resolve stereochemical ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.